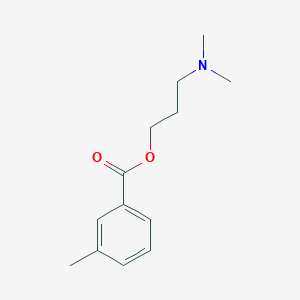
3-(Dimethylamino)propyl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)propyl 3-methylbenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzoate ester group and is commonly referred to as DMAPB. It is a colorless, odorless liquid that is soluble in water and organic solvents. DMAPB has been shown to have several biochemical and physiological effects, which have made it a popular choice for researchers in various fields.
作用機序
DMAPB exerts its effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of several genes involved in cellular defense mechanisms. DMAPB activates Nrf2 by binding to Keap1, a protein that inhibits Nrf2 activity. This results in the translocation of Nrf2 to the nucleus, where it induces the expression of several cytoprotective genes.
Biochemical and Physiological Effects:
DMAPB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects, as it induces apoptosis in cancer cells. DMAPB has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease. DMAPB has also been shown to improve insulin sensitivity, making it a potential treatment for type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of DMAPB is its specificity for the Nrf2 pathway. This allows researchers to study the effects of Nrf2 activation without interfering with other cellular pathways. Additionally, DMAPB has been shown to have low toxicity, making it a safe choice for in vitro and in vivo studies. However, one limitation of DMAPB is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for DMAPB research. One area of interest is the development of DMAPB analogs that have improved solubility and potency. Another area of interest is the use of DMAPB in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms underlying DMAPB's effects and to determine its potential as a therapeutic agent for various diseases.
合成法
DMAPB can be synthesized using several methods, but the most common method involves the reaction between 3-(dimethylamino)propylamine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
DMAPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have also suggested that DMAPB can improve insulin sensitivity, making it a potential treatment for type 2 diabetes. Additionally, DMAPB has been shown to have anti-aging effects, making it a promising candidate for the development of anti-aging drugs.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
3-(dimethylamino)propyl 3-methylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-11-6-4-7-12(10-11)13(15)16-9-5-8-14(2)3/h4,6-7,10H,5,8-9H2,1-3H3 |
InChIキー |
DDSCZRJLBXLPOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCCN(C)C |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)


![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)


![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)


